molecular formula C21H10BrCl2F2N3O2 B8738461 (3-(3-Amino-2,6-difluorobenzoyl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(2,6-dichlorophenyl)methanone

(3-(3-Amino-2,6-difluorobenzoyl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(2,6-dichlorophenyl)methanone

Cat. No. B8738461
M. Wt: 525.1 g/mol
InChI Key: QMAZRSUPTPGICQ-UHFFFAOYSA-N
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Patent
US09150570B2

Procedure details

Compound 4 (2.5 kg, 7.114 mol) obtained from Example 2 was added into a 50-liter flask and cooled to 9.3° C. To compound 4 in the 50-liter flask was added triethylamine (0.864 kg, 8.537 mol), followed by 4-dimethylaminopyridine (DMAP) (0.087 kg, 0.7114 mol) and 2,6-dichlorobenzoyl chloride (1.34 kg, 6.40 mol) in 2-methyl-THF (25 L) over a period of 2 hrs. The reaction was quenched with methanol (0.30 L at room temperature and added an aqueous NaCl solution (12.5 L, 15%) and celite (0.5 kg). The mixture was stirred and filtered through celite. The filtrate was concentrated and added 5 volumes of heptanes. The resulting solution was stirred for about 1 hr and dried with sodium sulfate (1 kg) and filtered. Compound 5 was isolated by removing the solvents under vacuum (3.47 kg, 92.93% yield). MS (ESI): M+H+=524, 525.8, 527.8. 1H NMR (DMSO-d6, δ ppm): 5.36 (2H, s), 7.01 (2H, m), 7.68 (3H, s), 8.34 (1H, brs), 8.61 (1H, brs), 8.72 (1H, d J=2.3 Hz).
Quantity
2.5 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.864 kg
Type
reactant
Reaction Step Two
Quantity
1.34 kg
Type
reactant
Reaction Step Three
Quantity
0.087 kg
Type
catalyst
Reaction Step Three
Quantity
25 L
Type
solvent
Reaction Step Three
Yield
92.93%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([F:21])=[C:4]([C:9]([C:11]2[C:19]3[C:14](=[N:15][CH:16]=[C:17]([Br:20])[CH:18]=3)[NH:13][CH:12]=2)=[O:10])[C:5]([F:8])=[CH:6][CH:7]=1.C(N(CC)CC)C.[Cl:29][C:30]1[CH:38]=[CH:37][CH:36]=[C:35]([Cl:39])[C:31]=1[C:32](Cl)=[O:33]>CN(C)C1C=CN=CC=1.CC1CCCO1>[NH2:1][C:2]1[C:3]([F:21])=[C:4]([C:9]([C:11]2[C:19]3[C:14](=[N:15][CH:16]=[C:17]([Br:20])[CH:18]=3)[N:13]([C:32](=[O:33])[C:31]3[C:30]([Cl:29])=[CH:38][CH:37]=[CH:36][C:35]=3[Cl:39])[CH:12]=2)=[O:10])[C:5]([F:8])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.5 kg
Type
reactant
Smiles
NC=1C(=C(C(=CC1)F)C(=O)C1=CNC2=NC=C(C=C21)Br)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=CC1)F)C(=O)C1=CNC2=NC=C(C=C21)Br)F
Name
Quantity
0.864 kg
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.34 kg
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C(=CC=C1)Cl
Name
Quantity
0.087 kg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
25 L
Type
solvent
Smiles
CC1OCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
9.3 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol (0.30 L at room temperature
ADDITION
Type
ADDITION
Details
added an aqueous NaCl solution (12.5 L, 15%) and celite (0.5 kg)
FILTRATION
Type
FILTRATION
Details
filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
added 5 volumes of heptanes
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for about 1 hr
Duration
1 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate (1 kg)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=CC1)F)C(=O)C1=CN(C2=NC=C(C=C21)Br)C(C2=C(C=CC=C2Cl)Cl)=O)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92.93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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